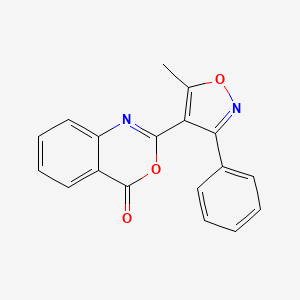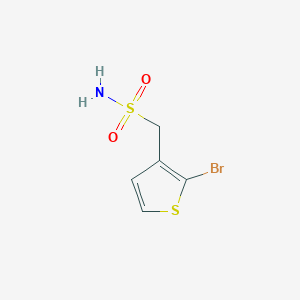
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one, commonly known as PBOX-15, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. PBOX-15 belongs to the family of benzoxazines, which are heterocyclic compounds containing a benzene ring fused with an oxazine ring.
Aplicaciones Científicas De Investigación
- The crystal structure of oxacillin sulfone has been determined using single-crystal X-ray diffraction techniques .
Crystallography and Structural Chemistry
Conducting Polymers and Immobilized Antibiotics
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .
Pharmacokinetics
The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .
Result of Action
The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one effective for the short-term management of perioperative pain .
Propiedades
IUPAC Name |
2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCAMBONEJACPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)



![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)




![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)